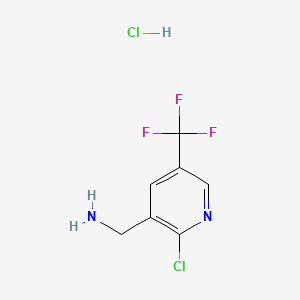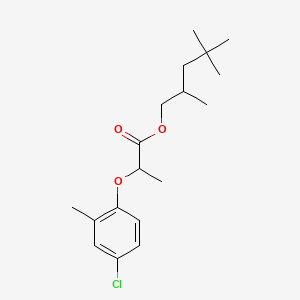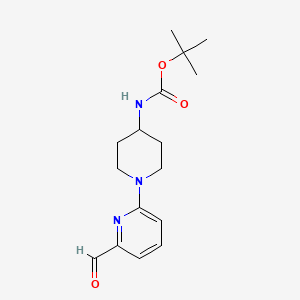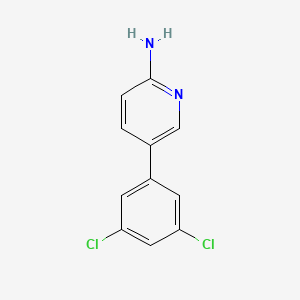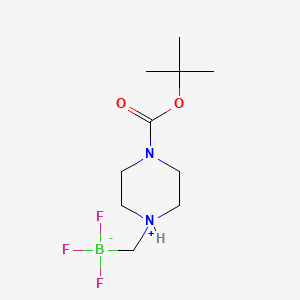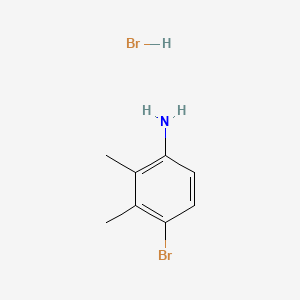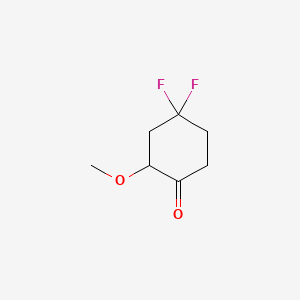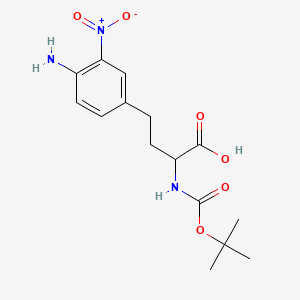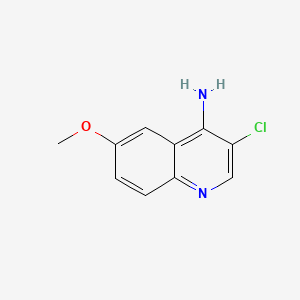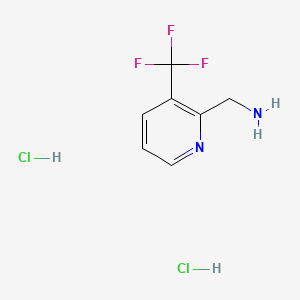
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Trifluoromethyl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 886371-24-0 . It has a molecular weight of 176.14 and its IUPAC name is [3-(trifluoromethyl)-2-pyridinyl]methanamine . It is typically stored at 4°C and is in liquid form .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H,4,11H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-(Trifluoromethyl)pyridin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 176.14 and its IUPAC name is [3-(trifluoromethyl)-2-pyridinyl]methanamine .科学的研究の応用
Anticonvulsant Agents Synthesis
Research demonstrates the synthesis of novel Schiff bases of 3-aminomethyl pyridine, showing potential as anticonvulsant agents. Through condensation reactions with substituted aryl aldehydes/ketones, a series of compounds were synthesized and screened for anticonvulsant activity. Notably, compounds exhibited significant seizures protection in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
Another study focused on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which included derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds were characterized and showed good activity and selectivity in catalytic applications, where the palladacycle remains in the Pd(II) state. This research highlights the compound's relevance in catalysis, offering insights into its versatile applications in organic synthesis and material science (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes incorporating derivatives of (3-(Trifluoromethyl)pyridin-2-yl)methanamine were synthesized and evaluated for their photocytotoxic properties. These complexes demonstrated remarkable photocytotoxicity under red light to various cancer cell lines by inducing apoptosis through the generation of reactive oxygen species. This application underscores the compound's potential in developing therapeutic agents for cancer treatment, highlighting its utility in photodynamic therapy (Basu et al., 2014).
Functional Models for Methane Monooxygenases
Research into diiron(III) complexes of tridentate 3N ligands, including derivatives of (3-(Trifluoromethyl)pyridin-2-yl)methanamine, aimed at modeling the active sites of methane monooxygenases. These studies contribute to understanding the catalytic mechanisms of methane oxidation, providing a foundation for designing efficient catalysts for alkane hydroxylation, which is crucial for environmental and industrial applications (Sankaralingam & Palaniandavar, 2014).
Enhanced Cellular Uptake and Photocytotoxicity
Further investigations into Iron(III) complexes have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity. These studies indicate the compound's significant role in developing phototherapeutic agents, offering a pathway for targeted cancer therapy with minimized side effects and improved efficacy (Basu et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;;/h1-3H,4,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRQSQBXPVKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697178 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride | |
CAS RN |
1250443-60-7 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

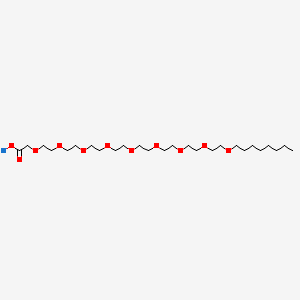
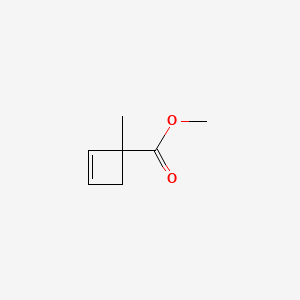
![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)
